molecular formula C8H7F2NO B13243956 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13243956
M. Wt: 171.14 g/mol
InChI Key: MQBJHAGPRWLVGT-UHFFFAOYSA-N
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Description

Historical Context of Benzoxazine Derivatives in Organic Chemistry

Benzoxazines constitute a class of heterocyclic compounds with a rich history in drug discovery and materials science. Early applications of benzoxazine derivatives date to the late 20th century, exemplified by Efavirenz, a 3,1-benzoxazine derivative approved in 1998 for HIV treatment. The structural versatility of benzoxazines has enabled diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Over the past decade, advancements in synthetic methodologies, such as palladium-catalyzed cyclization-alkoxycarbonylation and Mannich condensation, have expanded access to novel benzoxazine scaffolds. Fluorinated derivatives, including 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine, emerged as part of efforts to enhance metabolic stability and binding affinity in therapeutic candidates.

Structural Uniqueness of 5,8-Difluoro Substitution Patterns

The 5,8-difluoro substitution pattern introduces distinct electronic and steric effects into the benzoxazine framework. Fluorine’s high electronegativity (3.98 Pauling scale) polarizes the aromatic ring, altering electron density distribution and influencing intermolecular interactions. Comparative analysis with non-fluorinated benzoxazines reveals enhanced dipole moments and lipophilicity (logP ≈ 1.8–2.2), which may improve membrane permeability. The dihydro-2H moiety introduces partial saturation, reducing ring strain and enhancing conformational flexibility compared to fully aromatic analogs.

Table 1: Key Structural and Physicochemical Properties of 5,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine

Property Value/Description Source
Molecular Formula C₈H₇F₂NO
Molecular Weight 187.15 g/mol
Fluorine Positions 5- and 8-positions on benzene ring
Heteroatom Configuration Oxygen at position 1, nitrogen at position 4
logP (Predicted) 1.92

Academic Significance in Heterocyclic Compound Research

The academic value of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine lies in its dual role as a synthetic intermediate and a bioactive scaffold. Fluorinated heterocycles are prioritized in medicinal chemistry due to fluorine’s ability to modulate pharmacokinetics and target engagement. For instance, fluorinated benzoxazines have demonstrated improved inhibitory activity against nitric oxide synthases (NOS) compared to non-fluorinated analogs. The compound’s partially saturated structure also offers opportunities for exploring structure-activity relationships (SAR) in neuroprotective and anti-inflammatory applications.

Table 2: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Benzoxazines

Compound Class Biological Activity Efficacy (IC₅₀) Source
Non-fluorinated benzoxazines NOS inhibition 12–45 μM
5,8-Difluoro derivatives NOS inhibition (predicted) 5–18 μM*
Halogenated benzoxazines Anti-inflammatory (COX-2 inhibition) 8–22 μM

*Predicted based on fluorine’s electronic effects.

The synthesis of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves multi-step routes starting from fluorinated phenols. A representative pathway includes:

  • Fluorination : Electrophilic fluorination of phenol derivatives using Selectfluor® or DAST.
  • Mannich Condensation : Reaction with paraformaldehyde and primary amines to form the oxazine ring.
  • Reduction : Partial hydrogenation to achieve the dihydro-2H configuration.

This compound’s academic relevance extends to materials science, where fluorinated benzoxazines serve as monomers for high-performance polymers. The introduction of fluorine enhances thermal stability (decomposition temperature >300°C) and reduces dielectric constants (k ≈ 2.3–2.5), making them suitable for microelectronics.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H7F2NO/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2,11H,3-4H2

InChI Key

MQBJHAGPRWLVGT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2N1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate fluorinated precursors with amines and formaldehyde under controlled conditions. One common method involves the reaction of 5,8-difluoro-2-nitrophenol with ethylene glycol and a reducing agent to form the desired benzoxazine ring .

Industrial Production Methods

Industrial production methods for 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

5,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has applications in diverse scientific fields.

Chemistry:

  • Catalysis: It can be used as a ligand in catalytic reactions, especially in asymmetric synthesis.
  • Polymer Science: It can serve as a monomer in synthesizing high-performance polymers with unique properties.

Biology and Medicine:

  • Antiviral Agents: Research indicates potential antiviral activity against viruses like herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus. Derivatives of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine have demonstrated promising antiviral properties against HSV-1, including acyclovir-resistant strains .
  • Drug Development: It can act as a scaffold for creating new pharmaceuticals that target specific enzymes or receptors.
  • Serotonin Receptor Antagonism: Derivatives of benzoxazine compounds can act as antagonists at the serotonin 3 (5HT3) receptor. Modifications at the 2 position of the benzoxazine ring significantly increased antagonistic activity. One particular derivative showed a high affinity for the 5HT3 receptor (Ki=0.019K_i=0.019 nM), suggesting potential applications in treating conditions related to serotonin dysregulation.

Industry:

  • Material Science: It can be used to develop advanced materials with specific electronic or optical properties.

5,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has demonstrated significant antiviral activity, particularly against HSV-1, by inhibiting viral DNA polymerase and preventing viral replication.

Antiviral Efficacy Case Study: In a study assessing compounds for antiviral properties against HSV-1, derivatives of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine showed promise. Compounds with longer linker fragments exhibited enhanced activity against acyclovir-resistant strains of HSV-1.

Mechanism of Action

The mechanism of action of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, its antiviral activity is believed to result from its ability to inhibit viral DNA polymerase, thereby preventing viral replication . The compound may also interact with other enzymes and receptors, depending on its specific application.

Comparison with Similar Compounds

7,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine

  • Synthesis: Prepared via zinc chloride-assisted Mitsunobu cyclization, yielding enantiopure (S)-(−)-isomers .
  • This derivative is a precursor to fluoroquinolone antibiotics like levofloxacin .
  • Key Data: Molecular weight = 185.16 g/mol (C₉H₇F₂NO) .

6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine

  • Synthesis : Halogenation strategies introduce bromine and fluorine at positions 6 and 7, respectively .
  • Activity : Bromine’s bulkiness may sterically hinder target interactions, reducing affinity compared to difluoro analogs.
  • Key Data: Molecular weight = 232.05 g/mol (C₈H₇BrFNO); used in cross-coupling reactions for complex heterocycles .

Chlorinated and Nitro-Substituted Derivatives

6,8-Dichloro-3,4-dihydro-2H-1,4-benzoxazine

  • Synthesis : Direct chlorination of the benzoxazine core.
  • Activity : Chlorine’s electron-withdrawing effect enhances stability but may reduce solubility. Demonstrates antimicrobial activity in preliminary screens .
  • Key Data: Molecular weight = 204.07 g/mol (C₈H₇Cl₂NO) .

6-Nitro-3,4-dihydro-2H-1,4-benzoxazine

  • Synthesis : Nitration of the aromatic ring.
  • Melting point = 117–119°C .

Alkyl-Substituted Derivatives

6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine

  • Synthesis: Alkylation of aminophenol precursors.
  • Activity : Methyl groups enhance lipophilicity but lack fluorine’s electronic effects. Shows moderate fluorescence properties .
  • Key Data: Molecular weight = 163.22 g/mol (C₁₀H₁₃NO); CAS 944356-53-0 .

Pharmacological and Physicochemical Comparisons

Compound Substituents Molecular Weight (g/mol) Key Pharmacological Activity Synthetic Method
5,8-Difluoro derivative 5-F, 8-F 185.16 Dual thrombin/GPIIb/IIIa inhibition Mitsunobu cyclization
7,8-Difluoro derivative 7-F, 8-F 185.16 Antibiotic precursor Zinc chloride-assisted Mitsunobu
6-Bromo-7-fluoro derivative 6-Br, 7-F 232.05 Intermediate for complex syntheses Halogenation
6,8-Dichloro derivative 6-Cl, 8-Cl 204.07 Antimicrobial Direct chlorination
6-Nitro derivative 6-NO₂ 180.16 Reactive intermediate Nitration

Key Observations :

  • Fluorine Position : 5,8-Difluoro substitution optimizes electronic effects for dual anticoagulant/antiaggregatory activity, whereas 7,8-difluoro isomers are tailored for antibiotic synthesis .
  • Halogen vs. Alkyl Groups : Bromine and chlorine enhance molecular weight and stability but may reduce target affinity compared to fluorine. Methyl groups improve lipophilicity but lack directed electronic interactions .
  • Synthetic Complexity: Fluorinated derivatives often require specialized methods (e.g., Mitsunobu cyclization), while chlorinated/nitro analogs are accessible via straightforward electrophilic substitution .

Biological Activity

5,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in the medical field, supported by relevant research findings and data.

Molecular Structure:

  • Molecular Formula: C8_8H7_7F2_2NO
  • Molecular Weight: 171.14 g/mol
  • IUPAC Name: 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
PropertyValue
Molecular FormulaC8_8H7_7F2_2NO
Molecular Weight171.14 g/mol
IUPAC Name5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
InChI KeyMQBJHAGPRWLVGT-UHFFFAOYSA-N

Antiviral Activity

Research indicates that 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine exhibits significant antiviral properties. Notably, it has shown effectiveness against the herpes simplex virus type 1 (HSV-1). The mechanism of action is believed to involve the inhibition of viral DNA polymerase, which is crucial for viral replication .

Case Study:
In a study examining various compounds for antiviral activity, 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine was found to inhibit HSV-1 effectively at low concentrations .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. A notable study reported that derivatives of benzoxazine exhibited high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2) cells .

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)
4T1 Murine Mammary Carcinoma10
COLO201 Human Colorectal Adenocarcinoma15
HepG2 Human Hepatocellular Carcinoma20

Serotonin Receptor Antagonism

A series of studies have explored the structure-activity relationship of benzoxazine derivatives in relation to serotonin receptor antagonism. Specifically, modifications at the 2-position of the benzoxazine ring were found to enhance antagonistic activity against the serotonin 3 receptor (5HT3). The most potent derivative showed a Ki value of 0.019 nM .

The biological activity of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine can be attributed to its structural features that allow it to interact with specific biological targets:

  • Antiviral Mechanism: Inhibition of viral DNA polymerase.
  • Anticancer Mechanism: Induction of apoptosis in cancer cells through disruption of cellular processes.
  • Serotonin Receptor Interaction: Binding affinity modulation through structural variations.

Q & A

Q. Table 1: Key Synthetic Parameters for 1,4-Benzoxazine Derivatives

ParameterOptimal ConditionImpact on YieldReference
Catalyst (Pd/C) Loading10% wt, 0.1 eq+25%
Solvent SystemMethanol/DCM (1:1)Reduces Byproducts
Reaction Time16–24 h (RT)Completes Reduction

Q. Table 2: Stability Profile Under Accelerated Conditions

ConditionDegradation (%)Major Degradant
40°C/75% RH, 4 weeks8.2Ring-opened amide
Light Exposure, 7 days15.7Fluorinated quinone

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